3-(Hexylamino)propanenitrile
Overview
Description
3-(Hexylamino)propanenitrile is a chemical compound with the molecular formula C9H18N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-(Hexylamino)propanenitrile can be achieved from Hexylamine and Acrylonitrile . It can also be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .Molecular Structure Analysis
The molecular structure of 3-(Hexylamino)propanenitrile is represented by the InChI code: 1S/C9H18N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-6,8-9H2,1H3 .Physical And Chemical Properties Analysis
3-(Hexylamino)propanenitrile is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Degradation in Micro-electrolysis Systems
A study by Lai et al. (2013) explored the degradation of 3,3'-iminobis-propanenitrile in aqueous solutions using a Fe(0)/GAC micro-electrolysis system. This study is significant as it helps understand the environmental fate and potential remediation of nitrile compounds.
Intramolecular Hydrogen Bonds Study
Fernández et al. (1992) conducted a theoretical study on various nitriles, including 3-amino-propanenitrile, focusing on intramolecular hydrogen bonds and anomeric effects. This research contributes to the fundamental understanding of nitrile chemistry.
Enantioselective Transesterification
Liu et al. (2016) studied the enantioselective transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile catalyzed by lipase under ultrasound irradiation. This work is crucial for synthesizing chiral building blocks in pharmaceuticals.
Phase Equilibria Studies
Research by Domańska and Marciniak (2007) on phase equilibria of amine and nitrile mixtures, including propanenitrile, informs on the thermodynamic properties relevant for industrial separations.
Schiff Base Complexes in Catalysis
A study by Naeimi and Moradian (2006) described the use of Schiff base complexes for the conversion of epoxides to β-hydroxy nitriles, highlighting a potential application in synthesizing biologically active molecules.
Spectroscopy of Fenproporex
Fleming et al. (2011) recorded infrared, Raman, and surface-enhanced Raman scattering spectra of fenproporex, a compound structurally related to 3-(Hexylamino)propanenitrile, contributing to the analytical chemistry of such compounds.
Enantioselective Transesterification in Liquid CO2
Zhang et al. (2018) reported on the transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile in liquid carbon dioxide, showcasing an environmentally friendly solvent system for chiral synthesis.
Safety And Hazards
properties
IUPAC Name |
3-(hexylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRLHYBIOCBTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339674 | |
Record name | 3-(Hexylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hexylamino)propanenitrile | |
CAS RN |
55490-85-2 | |
Record name | 3-(Hexylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55490-85-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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